1-(4-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate
Overview
Description
1-(4-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized by Abbott Laboratories in 2005 and has since been used in various scientific research applications.
Mechanism of Action
1-(4-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate acts as a selective CB2 receptor agonist, binding to and activating CB2 receptors in immune cells. This activation leads to a reduction in inflammation and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have potential therapeutic applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells involved in inflammation. However, one limitation is that its potency and efficacy may vary depending on the experimental conditions and cell types used.
Future Directions
1. Further investigation of the therapeutic potential of 1-(4-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate in various inflammatory diseases.
2. Development of more potent and selective CB2 receptor agonists for potential clinical use.
3. Investigation of the potential role of CB2 receptors in other physiological processes and diseases.
4. Exploration of the use of this compound in combination with other drugs for enhanced therapeutic effects.
Scientific Research Applications
1-(4-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate has been used in various scientific research applications, including the study of the CB2 receptor and its potential therapeutic applications. CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune function. This compound has been shown to have anti-inflammatory and analgesic effects in preclinical studies.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.C2H2O4/c1-13(2)11-19-17(21)15-7-9-20(10-8-15)12-14-3-5-16(18)6-4-14;3-1(4)2(5)6/h3-6,13,15H,7-12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQUMGOBWXNWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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